1-Chloro-2-[2-(chloromethoxy)ethyl]benzene
Description
Contextual Significance of Halogenated Ethers in Advanced Synthetic Strategies
Halogenated ethers are a class of organic compounds that contain an ether linkage (C-O-C) and one or more halogen atoms. libretexts.org Their significance in advanced synthetic strategies stems from their dual functionality. The ether group is generally stable and unreactive, often making it an excellent solvent for chemical reactions. libretexts.org Conversely, the carbon-halogen bond provides a site of reactivity. Alpha-chloro ethers, where the halogen is attached to a carbon adjacent to the ether oxygen, are particularly reactive intermediates.
These compounds are valuable in organic synthesis for several reasons:
Alkylation Agents: The polarized carbon-halogen bond allows them to act as alkylating agents in reactions like the Williamson ether synthesis, a foundational method for preparing ethers from an organohalide and an alkoxide. francis-press.comwikipedia.org
Synthetic Intermediates: The halogen can be substituted by various nucleophiles, allowing for the introduction of new functional groups. This reactivity is fundamental to building more complex molecular architectures.
Protecting Groups: The ether functionality can be used to protect alcohol groups during a multi-step synthesis, with the halogen providing a handle for later modification or deprotection.
Research in this area focuses on developing new catalytic methods and reaction conditions to control the selectivity and efficiency of reactions involving halogenated ethers.
Overview of Research Trajectories for Complex Organochloride Compounds
Organochloride compounds, which feature at least one carbon-chlorine bond, are structurally diverse and have a wide range of applications. wikipedia.org Research into complex organochlorides generally follows several key trajectories, driven by their widespread industrial use and significant environmental presence.
Key Research Areas:
Industrial and Synthetic Applications: A major application of organochloride chemistry is the production of polymers, such as polyvinyl chloride (PVC), from vinyl chloride. wikipedia.org Many organochlorides are also used as solvents, chemical intermediates, and insulators. wikipedia.orglookchem.com Ongoing research seeks to develop more efficient and environmentally benign synthetic routes to these valuable compounds. researchgate.net
Agrochemicals and Pharmaceuticals: Organochlorides have historically been used as pesticides, such as DDT. wikipedia.orgnih.gov While the use of many of these persistent organic pollutants (POPs) has been restricted due to environmental concerns, research continues into new, more targeted, and less persistent organochloride compounds for use in agriculture and medicine. nih.govsciencelearn.org.nz
Environmental Fate and Toxicology: A significant portion of research is dedicated to studying the environmental impact of organochlorides. taylorandfrancis.com Due to their stability, many of these compounds are resistant to degradation and can bioaccumulate in food chains. nih.gov Studies focus on their persistence, transport in the environment, and toxic effects on living organisms, which include potential endocrine disruption and other health risks. sciencelearn.org.nztaylorandfrancis.com This research informs regulations and remediation strategies for contaminated sites.
The dual nature of organochlorides as both highly useful industrial chemicals and potential environmental hazards ensures that they remain an active and important area of chemical research. wikipedia.orgtaylorandfrancis.com
Historical Development of Synthetic Approaches to Related Aryl Ethers with Halogenated Side Chains
The synthesis of aryl ethers, particularly those with complex or reactive side chains, has evolved significantly over the past century and a half. The development of these methods reflects the broader progress in understanding reaction mechanisms and the advent of catalysis.
Williamson Ether Synthesis (1850): Developed by Alexander Williamson, this is one of the oldest and most fundamental methods for forming an ether. wikipedia.org The reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide. masterorganicchemistry.com
Mechanism: RO⁻ + R'X → R-O-R' + X⁻
Application to Aryl Ethers: To synthesize an alkyl aryl ether, the reaction typically requires a phenoxide reacting with an alkyl halide (ArO⁻ + R-X). The alternative pathway (Ar-X + RO⁻) is generally ineffective because aryl halides are unreactive toward SN2 substitution. masterorganicchemistry.comfrancis-press.com
Limitations: The reaction works best with primary alkyl halides. Secondary and tertiary halides tend to undergo elimination as a side reaction. wikipedia.orgmasterorganicchemistry.com The synthesis of diaryl ethers using this method is not feasible with unactivated aryl halides. jk-sci.com
Ullmann Condensation (1905): The Ullmann reaction provided a crucial method for synthesizing diaryl ethers, which was a significant challenge for the Williamson synthesis.
Mechanism: ArO⁻ + Ar'X → Ar-O-Ar' + X⁻ (catalyzed by Copper)
Conditions: The classical Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net
Advancements: Modern advancements have led to the development of catalytic systems, often using copper(I) salts and specialized ligands, that allow the reaction to proceed under milder conditions. organic-chemistry.org
Modern Catalytic Methods (Late 20th - 21st Century): The limitations of classical methods spurred the development of transition metal-catalyzed cross-coupling reactions, primarily using palladium and copper. These methods offer milder reaction conditions, broader substrate scope, and higher yields. google.comgoogle.com
Buchwald-Hartwig Amination Analogue: Adapted from the palladium-catalyzed synthesis of arylamines, this approach has been successfully applied to the formation of aryl ethers from aryl halides and alcohols. organic-chemistry.org
Copper-Catalyzed Couplings: Building on the legacy of the Ullmann reaction, modern copper-catalyzed systems use various ligands to facilitate the coupling of aryl halides with alcohols under significantly milder conditions. organic-chemistry.org
These modern methods have become indispensable in pharmaceutical and materials chemistry, where the efficient synthesis of complex aryl ethers is often a critical step. google.com
Data Tables
Due to the specialized nature of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene, detailed experimental data is not widely available. The following table provides physical and chemical properties for a structurally related compound, 1-Chloro-2-ethylbenzene (B1361349) , to offer context for the expected properties of similar organochlorides.
Table 1: Physicochemical Properties of 1-Chloro-2-ethylbenzene
| Property | Value |
| Molecular Formula | C₈H₉Cl |
| Molecular Weight | 140.61 g/mol |
| Appearance | Colorless to light yellow liquid |
| Melting Point | -82.7 °C |
| Boiling Point | 85 °C at 25 mmHg |
| Flash Point | 60 °C |
| Density | 1.04 g/cm³ |
| CAS Number | 89-96-3 |
| Data sourced from LookChem lookchem.com |
Table 2: Evolution of Aryl Ether Synthesis Methods
| Method | Year Developed | Typical Reactants | Conditions | Key Advantages/Disadvantages |
| Williamson Ether Synthesis | 1850 | Phenoxide + Alkyl Halide | Base, various solvents | Simple, versatile for alkyl aryl ethers. Fails for diaryl ethers and hindered halides. wikipedia.org |
| Ullmann Condensation | 1905 | Phenoxide + Aryl Halide | High temp, stoichiometric Cu | Enables synthesis of diaryl ethers. Harsh conditions, limited scope. researchgate.net |
| Modern Catalytic Coupling | ~1990s-Present | Alcohol + Aryl Halide | Pd or Cu catalyst, base, ligand | Mild conditions, high yields, broad substrate scope. organic-chemistry.orggoogle.comgoogle.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10Cl2O |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
1-chloro-2-[2-(chloromethoxy)ethyl]benzene |
InChI |
InChI=1S/C9H10Cl2O/c10-7-12-6-5-8-3-1-2-4-9(8)11/h1-4H,5-7H2 |
InChI Key |
FSRHTCQGAZKPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCOCCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 2 2 Chloromethoxy Ethyl Benzene
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule from a precursor that already contains the 2-(2-chlorophenyl)ethyl backbone. These methods primarily involve forming the chloromethoxy ether moiety on the terminal hydroxyl group of 2-(2-chlorophenyl)ethanol (B108356).
Chloromethylation Reactions of Precursors
Chloromethylation is a key method for the synthesis of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene. This process involves the reaction of the precursor alcohol, 2-(2-chlorophenyl)ethanol, with a source of formaldehyde (B43269) in the presence of hydrogen chloride. orgsyn.org The reaction converts the hydroxyl group into a chloromethoxy group.
The formation of a chloromethyl ether from an alcohol like 2-(2-chlorophenyl)ethanol is generally a highly selective process. The reaction selectively targets the primary hydroxyl group of the ethyl side chain, leaving the chlorinated benzene (B151609) ring intact. The aromatic ring is generally unreactive under the conditions used for alcohol chloromethylation, which are milder than those required for aromatic chloromethylation. thieme-connect.de
The reaction proceeds via the protonation of the alcohol's hydroxyl group by a strong acid (like HCl), forming a good leaving group (water). Formaldehyde is also activated by protonation. The high reactivity of the primary alcohol and the stability of the aromatic ring ensure that the reaction occurs exclusively at the desired site, leading to high chemoselectivity for the O-alkylation product.
The yield and purity of the final product are significantly influenced by the choice of reagents, catalysts, and reaction conditions.
Reagents : The most common reagents for this transformation are formaldehyde (often in the form of paraformaldehyde or 1,3,5-trioxane) and hydrogen chloride. orgsyn.orgthieme-connect.de Anhydrous hydrogen chloride gas is often preferred to maintain non-aqueous conditions, which favors the formation of the chloromethyl ether over competing hydrolysis reactions. orgsyn.org
Catalysts : While the reaction can be catalyzed by a protic acid like HCl alone, Lewis acid catalysts are frequently employed to enhance the reaction rate and improve yields. thieme-connect.dechemrxiv.org Zinc(II) chloride is a commonly used catalyst in chloromethylation reactions. thieme-connect.denih.govorganic-chemistry.org It facilitates the reaction by coordinating to the oxygen atoms of both the alcohol and formaldehyde, making them more electrophilic and susceptible to nucleophilic attack. The choice and concentration of the catalyst can be optimized to maximize yield and minimize the formation of byproducts.
The table below illustrates typical conditions used in analogous chloromethylation reactions.
| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl (B1604629) Alcohol | Paraformaldehyde, Anhydrous HCl | None | None | 20–25 | ~90-99 | orgsyn.org |
| Toluene | 1,3,5-Trioxane, HCl(g) | ZnCl₂ | Acetic Acid | 60 | 60 | thieme-connect.de |
| 4-tert-Butyltoluene | Chloromethyl methyl ether | TiCl₄ | Not specified | Not specified | 71 | thieme-connect.de |
This table is interactive. Data can be sorted and filtered.
Alkylation and Etherification Strategies
Beyond direct chloromethylation with formaldehyde and HCl, other etherification strategies can be employed. These methods fall under the general category of alkylation reactions, where the oxygen atom of the precursor alcohol acts as a nucleophile.
The formation of the ether linkage in this compound can be viewed as a nucleophilic substitution reaction. This approach, analogous to the Williamson ether synthesis, involves the reaction of an alkoxide with an appropriate alkyl halide. masterorganicchemistry.com
In this context, 2-(2-chlorophenyl)ethanol is first deprotonated by a strong base (e.g., sodium hydride) to form the corresponding sodium alkoxide. This potent nucleophile then reacts with a suitable electrophile that can provide the chloromethyl group, such as bis(chloromethyl) ether. The reaction proceeds via an Sɴ2 mechanism, where the alkoxide attacks the electrophilic carbon of the chloromethyl group, displacing a chloride ion. masterorganicchemistry.com
Reaction Scheme:
Formation of Alkoxide: R-OH + NaH → R-O⁻Na⁺ + H₂
Nucleophilic Attack: R-O⁻Na⁺ + Cl-CH₂-O-CH₂-Cl → R-O-CH₂-Cl + NaCl + H₂CO (Note: Bis(chloromethyl) ether is unstable and may decompose).
This route offers an alternative to the acid-catalyzed chloromethylation and can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule.
O-alkylation is a direct method for forming ether bonds where an alcohol is treated with an alkylating agent. orgsyn.org In this strategy, the hydroxyl group of 2-(2-chlorophenyl)ethanol is alkylated using a reagent that delivers the chloromethoxy moiety. Bis(chloromethyl) ether is a powerful alkylating agent for this purpose, although its high reactivity and hazardous nature necessitate careful handling.
The reaction involves the direct attack of the neutral alcohol's oxygen on the electrophilic carbon of the bis(chloromethyl) ether. This process is often catalyzed by a Lewis acid to enhance the electrophilicity of the alkylating agent.
The table below provides examples of O-alkylation reactions to form ethers, demonstrating the general applicability of this synthetic strategy.
| Alcohol | Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,2,2-Trifluoroethanol | Benzyl chloromethyl ether | Sodium Hydride | Tetrahydrofuran | 0 to 22 | Not specified | orgsyn.org |
| Benzyl Alcohols | 2,4,6-Trichloro-1,3,5-triazine | Dimethyl Sulfoxide | Methanol (B129727)/Ethanol | Not specified | Moderate to High | organic-chemistry.org |
This table is interactive. Data can be sorted and filtered.
Free Radical Initiated Chlorination Mechanisms for Side Chain Derivatization
The introduction of a chlorine atom onto the ethyl side chain of a precursor molecule like 1-chloro-2-ethylbenzene (B1361349) can be achieved through a free-radical chlorination reaction. This process is typically initiated by ultraviolet (UV) light or a chemical radical initiator. The mechanism proceeds through a chain reaction involving three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to generate two highly reactive chlorine radicals (Cl•). orgsyn.orgresearchgate.net
Propagation: A chlorine radical then abstracts a hydrogen atom from the ethyl side chain of the substituted benzene. This abstraction preferentially occurs at the benzylic position (the carbon atom directly attached to the benzene ring) due to the resonance stabilization of the resulting benzylic radical. koreascience.krnist.gov However, for the synthesis of the target compound, chlorination at the terminal carbon of the ethyl group is required. The subsequent benzylic radical reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction. researchgate.net
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule.
The regioselectivity of the chlorination (i.e., the position of chlorination on the ethyl side chain) is a critical factor. While benzylic chlorination is generally favored, reaction conditions can be manipulated to influence the product distribution. With excess chlorine, further chlorination can occur, leading to di- and tri-substituted products. researchgate.net
Convergent Synthesis Routes
Assembly from Chlorinated Benzene and Functionalized Ethyl Precursors
A plausible convergent approach involves the assembly of the target molecule from a chlorinated benzene derivative and a functionalized ethyl precursor. A key reaction in this strategy is the Williamson ether synthesis, a widely used method for forming ethers from an alkoxide and an alkyl halide. orgsyn.orggoogle.comjk-sci.commasterorganicchemistry.comyoutube.comchem-station.commasterorganicchemistry.com
In this context, a suitable precursor would be 1-chloro-2-(2-hydroxyethyl)benzene (also known as 2-(2-chlorophenyl)ethanol). This alcohol can be deprotonated with a strong base to form the corresponding alkoxide. This alkoxide can then react with a chloromethylating agent, such as chloromethyl methyl ether (CH₃OCH₂Cl), via an Sₙ2 reaction to form the desired ether linkage. masterorganicchemistry.comyoutube.com The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide; primary alkyl halides, like chloromethyl methyl ether, are ideal for minimizing competing elimination reactions. google.comchem-station.com
The synthesis of the key precursor, 2-(2-chlorophenyl)ethanol, can be achieved through various methods, including the reduction of 2-chlorophenylacetic acid or its esters.
Stepwise Introduction of Halogen and Ether Functionalities
A stepwise, or linear, synthesis involves the sequential modification of a starting material to introduce the desired functional groups one by one. A logical starting material for this approach would be 2-phenylethanol (B73330).
The synthesis could proceed as follows:
Chlorination of the Aromatic Ring: The first step would involve the electrophilic aromatic substitution of 2-phenylethanol to introduce a chlorine atom onto the benzene ring. The hydroxyl group of the ethyl side chain is an ortho-, para-director, meaning the chlorine atom will be directed to the positions ortho and para to the ethyl group. Separation of the desired ortho-isomer, 2-(2-chlorophenyl)ethanol, from the para-isomer would be necessary.
Formation of the Chloromethoxy Ether: The hydroxyl group of the resulting 2-(2-chlorophenyl)ethanol can then be converted to the chloromethoxy ether. A common method for this transformation is the reaction of the alcohol with formaldehyde and hydrogen chloride. orgsyn.orggoogle.com This reaction proceeds by the formation of a chloromethyl cation or a related electrophilic species, which is then attacked by the oxygen of the alcohol. wikipedia.org
Optimization of Synthetic Pathways
The efficiency and practicality of any synthetic route depend on the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts.
Reaction Condition Screening for Enhanced Efficiency
For the synthetic routes described, several parameters can be optimized. In the case of free-radical chlorination, the choice of initiator, solvent, temperature, and the stoichiometry of the reactants can influence the regioselectivity and the extent of polychlorination.
For the Williamson ether synthesis, key variables include the choice of base, solvent, and temperature. Strong bases like sodium hydride are often used to ensure complete deprotonation of the alcohol. jk-sci.com Polar aprotic solvents such as DMF or DMSO can accelerate the Sₙ2 reaction. jk-sci.com Temperature control is also crucial to balance the reaction rate with the potential for side reactions.
In the synthesis of chloromethyl ethers from alcohols, formaldehyde, and HCl, the reaction temperature and the rate of addition of formaldehyde are critical for maximizing the yield of the desired product and minimizing the formation of the highly carcinogenic bis(chloromethyl)ether. google.com The use of a Lewis acid catalyst, such as zinc chloride, can also be employed in chloromethylation reactions. koreascience.krwikipedia.org
Below is a table summarizing key reaction conditions that can be screened for the Williamson ether synthesis of the target molecule:
| Parameter | Conditions to Screen | Rationale |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | To achieve efficient deprotonation of the alcohol precursor. jk-sci.com |
| Solvent | DMF, DMSO, Acetonitrile (B52724), THF | Polar aprotic solvents favor the Sₙ2 mechanism. jk-sci.comchem-station.com |
| Temperature | Room Temperature to Reflux | To find the optimal balance between reaction rate and side reactions. |
| Reactant Ratio | Equimolar vs. excess of one reactant | To drive the reaction to completion and maximize the yield of the desired product. |
Stereochemical Control in Analogous Systems
While the target molecule, this compound, is achiral, the principles of stereochemical control are important in the synthesis of many related and more complex molecules. For instance, if the ethyl side chain were to be substituted to create a chiral center, the stereochemical outcome of the reactions would become a critical consideration.
In the synthesis of chiral alcohols and ethers, various strategies can be employed to control the stereochemistry. The use of chiral catalysts or auxiliaries can induce enantioselectivity in reactions such as the reduction of ketones to form chiral alcohols or in asymmetric etherification reactions. For example, the enzymatic resolution of racemic 1-phenylethanol (B42297) can be used to separate enantiomers, which can then be used in further stereospecific reactions. nih.gov Similarly, chiral ligands can be used in transition-metal-catalyzed cross-coupling reactions to produce enantioenriched products. nih.govresearchgate.net
The study of such stereocontrolled reactions in analogous systems provides valuable insights into the mechanisms of these transformations and can inform the development of synthetic routes to chiral derivatives of the target compound.
Scale-Up Considerations for Laboratory to Preparative Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a preparative or industrial scale introduces several critical considerations that must be addressed to ensure safety, efficiency, and product quality. The primary challenges in scaling up the formation of chloromethyl ethers revolve around managing reaction exothermicity, ensuring efficient mixing, controlling the addition of reagents, and handling potentially hazardous materials.
Key Scale-Up Parameters and Challenges:
When moving from laboratory to preparative synthesis, several parameters require careful adjustment and monitoring. The following table outlines some of the key differences and challenges:
| Parameter | Laboratory Scale (e.g., 10-100 g) | Preparative Scale (e.g., 1-10 kg) | Scale-Up Considerations |
| Reactant Stoichiometry | Molar excess of formaldehyde and HCl is common. | Precise control of stoichiometry is crucial to minimize byproducts and cost. | Optimization of molar ratios to maximize yield and reduce waste. |
| Solvent Volume | High solvent-to-reactant ratio. | Reduced solvent-to-reactant ratio to improve throughput. | Selection of an appropriate solvent that facilitates reaction and work-up at a larger scale. |
| Reaction Temperature | Easily controlled with standard laboratory equipment (e.g., ice bath). | Requires efficient heat exchange systems (e.g., jacketed reactors) to manage exothermicity. | Potential for runaway reactions if cooling is inadequate. |
| Reagent Addition | Manual or syringe pump addition over a short period. | Automated and controlled addition rate is necessary to manage heat generation. | The rate of HCl gas introduction or paraformaldehyde addition becomes a critical process parameter. |
| Mixing | Magnetic or overhead stirring is sufficient. | Requires robust mechanical stirring to ensure homogeneity in a larger reactor volume. | Inefficient mixing can lead to localized overheating and byproduct formation. |
| Work-up and Purification | Separatory funnel for extractions; laboratory-scale distillation. | Larger scale liquid-liquid extraction equipment; fractional distillation columns. | Emulsion formation during extraction can be more problematic. Efficient vacuum systems are needed for large-scale distillation. |
| Safety | Standard fume hood and personal protective equipment. | Requires dedicated ventilation, process safety management, and containment strategies due to the potential formation of highly carcinogenic bis(chloromethyl) ether. | Rigorous monitoring for leaks of HCl gas and volatile organic compounds. |
Detailed Research Findings on Scale-Up of Similar Reactions:
Furthermore, patents describing the chloromethylation of aromatic compounds highlight the use of specific catalysts and reaction conditions to improve selectivity and yield on a larger scale. google.com For example, the choice of a Lewis acid catalyst can influence the reaction rate and the profile of impurities. In the context of scaling up the synthesis of the title compound, a pilot study would be necessary to determine the optimal catalyst loading and reaction conditions to achieve the desired product quality and yield.
The following table summarizes key findings from research on the scale-up of analogous chloromethylation and etherification reactions, which would be relevant to the preparative synthesis of this compound:
| Research Finding | Implication for Scale-Up |
| Temperature Control is Critical: Lowering the reaction temperature significantly reduces the formation of bis(chloromethyl)ether. google.com | The use of a reactor with a high surface area-to-volume ratio and an efficient cooling system is paramount for preparative synthesis. |
| Controlled Reagent Addition: The rate of formaldehyde addition affects the efficiency and safety of the process. High local concentrations of formaldehyde should be avoided. google.com | An automated dosing system for the controlled addition of paraformaldehyde or a formaldehyde solution is recommended for large-scale production. |
| Catalyst Optimization: The type and concentration of the catalyst can impact reaction time and selectivity. | Laboratory and pilot-scale experiments are necessary to identify the most effective and cost-efficient catalyst for the specific substrate. |
| Phase Transfer Catalysis: In some chloromethylation reactions, phase transfer catalysts have been shown to improve reaction rates and yields. | This could be an avenue for process optimization during scale-up, potentially allowing for milder reaction conditions. |
| Purification Challenges: The purification of chloromethyl ethers by distillation requires careful control of pressure and temperature to avoid decomposition. | A robust vacuum distillation setup with efficient fractionation columns would be required for obtaining high-purity material at a preparative scale. |
Reaction Mechanisms and Chemical Transformations of 1 Chloro 2 2 Chloromethoxy Ethyl Benzene
Nucleophilic Substitution Reactions
The structure of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene presents two sites for nucleophilic attack: the aliphatic carbon of the chloromethyl ether and the aromatic carbon bonded to the chlorine atom. These sites exhibit profoundly different reactivities, which are explored in the following sections.
Reactivity of the Chloromethyl Ether Moiety
The chloromethyl ether functional group (-O-CH₂-Cl) is known for its high reactivity in nucleophilic substitution reactions. This heightened reactivity is a direct consequence of the oxygen atom adjacent to the reacting carbon center, which plays a crucial role in stabilizing the transition states and intermediates involved in the substitution process.
The substitution at the chloromethyl ether carbon can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) pathway, with the dominant mechanism being heavily influenced by the reaction conditions, particularly the nucleophile and the solvent.
The Sₙ1 mechanism involves the formation of a carbocation intermediate. For the chloromethyl ether moiety, this pathway is particularly favored due to the formation of a resonance-stabilized oxocarbenium ion. The adjacent ether oxygen can donate a lone pair of electrons, delocalizing the positive charge and significantly stabilizing the intermediate. Polar protic solvents, such as water and alcohols, further promote the Sₙ1 pathway by stabilizing the ionic carbocation intermediate and the leaving group through hydrogen bonding. libretexts.orglibretexts.org Weaker nucleophiles also favor the Sₙ1 mechanism. libretexts.orgkhanacademy.org
Conversely, the Sₙ2 mechanism is a single-step process where the nucleophile attacks the carbon as the leaving group departs. This pathway is favored by strong, unhindered nucleophiles. stackexchange.comyoutube.com Polar aprotic solvents, like acetone (B3395972) or DMF, are preferred for Sₙ2 reactions because they solvate the cation but not the anionic nucleophile, thereby enhancing the nucleophile's reactivity. libretexts.orgstackexchange.com While an Sₙ2 reaction is possible, the exceptional stability of the oxocarbenium ion intermediate means the Sₙ1 pathway is often kinetically favored for α-chloro ethers.
The table below summarizes the key factors influencing the nucleophilic substitution pathway at the chloromethyl ether site.
| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway |
| Substrate Structure | Formation of stable oxocarbenium ion | Less sterically hindered primary carbon |
| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., CN⁻, RS⁻, N₃⁻) libretexts.org |
| Solvent | Polar Protic (e.g., water, ethanol) libretexts.orglibretexts.org | Polar Aprotic (e.g., acetone, DMF) libretexts.org |
| Intermediate | Yes (resonance-stabilized carbocation) | No (concerted mechanism) |
The structure of this compound contains nucleophilic centers (the ether oxygen and the π-system of the benzene (B151609) ring) and an electrophilic center (the chloromethyl carbon), creating the potential for intramolecular cyclization.
One possibility is an intramolecular Friedel-Crafts-type alkylation, where the aromatic ring acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group upon ionization. This reaction would likely require a Lewis acid catalyst to enhance the electrophilicity of the chloromethyl carbon, leading to the formation of a new ring fused to the benzene ring.
Another theoretical possibility involves the ether oxygen of the ethyl group acting as an intramolecular nucleophile. However, this would result in the formation of a highly strained five-membered oxonium ion intermediate, which is generally not a favored pathway. More complex, multi-step intramolecular reactions could be envisioned following an initial intermolecular substitution at the chloromethyl ether site.
Reactivity of the Aryl Chloride
The chlorine atom attached directly to the benzene ring exhibits markedly different reactivity compared to its aliphatic counterpart in the chloromethyl ether group. Aryl halides are characteristically resistant to the classic Sₙ1 and Sₙ2 nucleophilic substitution reactions. youtube.comlibretexts.orglibretexts.org This inertness stems from the sp² hybridization of the carbon atom, which forms a stronger bond with the halogen, and the steric hindrance of the benzene ring, which prevents the backside attack required for an Sₙ2 reaction. youtube.com Furthermore, the formation of a highly unstable phenyl cation makes the Sₙ1 pathway energetically prohibitive.
Nucleophilic Aromatic Substitution (SₙAr) on aryl halides typically proceeds through an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.orglumenlearning.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the aromatic ring. libretexts.orglumenlearning.com
In the case of this compound, the benzene ring lacks any strong activating EWGs like a nitro group. The 2-[2-(chloromethoxy)ethyl] substituent is an ortho, para-directing group but is not a strong activator for nucleophilic substitution. Therefore, the aryl chloride is considered "unactivated" towards the SₙAr mechanism. Substitution at this site would require extreme reaction conditions, such as very high temperatures and pressures, or the use of a very powerful base like sodium amide (NaNH₂) which can promote an alternative elimination-addition (benzyne) mechanism. libretexts.org
| Condition | Activated SₙAr (e.g., 1-chloro-2,4-dinitrobenzene) | Unactivated Aryl Halide (e.g., this compound) |
| Ring Substituents | Strong electron-withdrawing groups (e.g., -NO₂) at ortho/para positions libretexts.orglumenlearning.com | No strong electron-withdrawing groups present |
| Reaction Conditions | Mild (e.g., room temperature to moderate heating) libretexts.org | Harsh (e.g., >350 °C, high pressure) or very strong base libretexts.org |
| Mechanism | Addition-Elimination (via Meisenheimer complex) lumenlearning.com | Elimination-Addition (via benzyne (B1209423) intermediate) or requires extreme conditions |
| Relative Rate | Fast | Very Slow / Unreactive under normal conditions |
While direct nucleophilic substitution is challenging, the aryl chloride functionality serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mtak.huscispace.com Various palladium-catalyzed reactions can be employed to functionalize the aryl chloride site.
Common examples include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, to form an aryl alkyne. researchgate.net
Although aryl chlorides are generally less reactive in these catalytic cycles than the corresponding aryl bromides or iodides, the development of specialized catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has made the coupling of aryl chlorides efficient and synthetically useful. rsc.org This methodology allows for selective modification at the aromatic ring without affecting the more reactive chloromethyl ether moiety, provided the reaction conditions are carefully chosen.
Electrophilic Aromatic Substitution on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. google.comnih.govresearchgate.net In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a substituted product. google.comnih.govresearchgate.net The rate and regiochemical outcome of EAS reactions on a substituted benzene ring are profoundly influenced by the electronic and steric properties of the existing substituents. rsc.org
The benzene ring of this compound bears two substituents: a chloro group and a 2-(chloromethoxy)ethyl group. Both of these substituents influence the position of incoming electrophiles.
Chloro Group: The chlorine atom is an interesting case in electrophilic aromatic substitution. Due to its high electronegativity, it withdraws electron density from the benzene ring through the inductive effect, which deactivates the ring towards electrophilic attack compared to unsubstituted benzene. quora.com However, the chlorine atom also possesses lone pairs of electrons that can be donated to the ring via resonance, which preferentially increases the electron density at the ortho and para positions. quora.com This resonance effect, although weaker than the inductive effect, makes the chloro group an ortho, para-director. rsc.orgquora.com
2-(chloromethoxy)ethyl Group: This alkyl-ether substituent is generally considered an activating group. The alkyl portion is electron-donating through an inductive effect, which increases the electron density of the benzene ring and makes it more susceptible to electrophilic attack. Activating groups are typically ortho, para-directors. chemistry-reaction.com
The positions on the benzene ring available for substitution are C3, C4, C5, and C6. Based on the directing effects of the existing substituents:
The chloro group at C1 directs incoming electrophiles to the C2 (already substituted), C4, and C6 positions.
The 2-(chloromethoxy)ethyl group at C2 directs incoming electrophiles to the C1 (already substituted), C3, and C5 positions.
Therefore, electrophilic attack is most likely to occur at the C3, C4, C5, and C6 positions. The precise distribution of the products will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, the bulkier 2-(chloromethoxy)ethyl group might sterically hinder attack at the adjacent C3 position to some extent.
Below is a table illustrating the typical product distribution for the nitration of a related compound, 1-chloro-2-methylbenzene (2-chlorotoluene), which provides insight into the expected regioselectivity.
| Reactant | Reaction | % Ortho-Product | % Meta-Product | % Para-Product |
|---|---|---|---|---|
| 1-Chloro-2-methylbenzene | Nitration | ~55-65% | ~1-5% | ~35-45% |
Oxidation and Reduction Reactions
The different functional groups within this compound allow for a range of oxidation and reduction reactions, which can be targeted to specific parts of the molecule.
The ethyl side chain attached to the benzene ring is susceptible to oxidation, particularly at the benzylic carbon (the carbon atom directly attached to the aromatic ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize alkyl side chains of aromatic compounds to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. acs.orglibretexts.org In the case of this compound, the benzylic carbon has two hydrogen atoms, making it a suitable candidate for this transformation. This reaction would yield 2-chloro-6-[2-(chloromethoxy)ethyl]benzoic acid. The rest of the alkyl chain is typically cleaved during this process. libretexts.org
| Substrate | Oxidizing Agent | Product | Typical Conditions |
|---|---|---|---|
| Alkylbenzene (with benzylic hydrogens) | KMnO4, H2O, heat | Benzoic acid derivative | Aqueous, elevated temperature |
| Alkylbenzene (with benzylic hydrogens) | Na2Cr2O7, H2SO4, H2O | Benzoic acid derivative | Acidic, aqueous |
The chlorine atoms and the ether linkage in this compound can be targeted by various reduction methods.
Reduction of Halogen Atoms: The chlorine atom on the benzene ring can be removed through catalytic hydrogenation. nih.govacs.org This process, known as hydrodechlorination, typically employs a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas. google.comnih.govacs.org This would convert the molecule to 1-[2-(chloromethoxy)ethyl]benzene.
Reduction of the Ether Linkage: The chloromethoxy group contains a benzyl-type ether linkage, which is susceptible to cleavage by catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com Similar to dehalogenation, this can be achieved using a palladium catalyst and hydrogen gas. jk-sci.com This reaction would cleave the C-O bond, yielding 1-chloro-2-(2-hydroxyethyl)benzene and chloromethane. It is also possible that both the aromatic chlorine and the ether linkage could be reduced under sufficiently vigorous hydrogenation conditions.
| Functional Group | Reducing Agent/Method | Product Functional Group | Notes |
|---|---|---|---|
| Aryl Halide (Ar-Cl) | H2, Pd/C | Arene (Ar-H) | Hydrodehalogenation |
| Benzyl (B1604629) Ether (Ar-CH2-OR) | H2, Pd/C | Toluene derivative (Ar-CH3) + Alcohol (ROH) | Hydrogenolysis |
Rearrangement and Fragmentation Pathways
While specific rearrangement and fragmentation pathways for this compound are not extensively documented, plausible transformations can be inferred from the behavior of structurally related compounds.
Certain benzyl ethers and related compounds can undergo intramolecular rearrangements under specific conditions. For example, the Sommelet-Hauser rearrangement is a reaction of benzyl quaternary ammonium (B1175870) salts with a strong base to yield an ortho-substituted N,N-dialkylbenzylamine. chemistry-reaction.comwikipedia.org While the subject molecule is not a quaternary ammonium salt, related structures with heteroatoms in the side chain can sometimes undergo analogous rearrangements. Another possibility is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution. chemistry-reaction.comwikipedia.org This typically requires an activating group on the aromatic ring and a suitable nucleophile in the side chain. chemistry-reaction.comwikipedia.org
In the context of mass spectrometry, the fragmentation of this compound would likely proceed through several predictable pathways. The initial ionization would form a molecular ion, which could then undergo fragmentation. Common fragmentation patterns for alkylbenzenes include the loss of alkyl radicals from the side chain. A prominent fragmentation pathway would likely involve the cleavage of the bond between the benzylic carbon and the adjacent carbon of the ethyl group, leading to the formation of a stable benzyl-type cation. The ether linkage could also cleave, leading to fragments corresponding to the loss of the chloromethoxy group.
Thermal and Acid-Catalyzed Rearrangements
The structural components of this compound suggest a susceptibility to both thermal and acid-catalyzed rearrangements, primarily centered around the chloromethoxyethyl side chain.
Thermal Rearrangements:
Under thermal stress, the weakest bonds in the molecule are most likely to cleave. The C-O and C-Cl bonds of the chloromethoxy group are potential sites of homolytic cleavage, which could initiate a cascade of radical reactions. However, a more probable thermal pathway, especially in the absence of radical initiators, would involve intramolecular rearrangement or elimination reactions. For instance, the chloromethyl ether group is known to be thermally sensitive. While direct analogies are limited, thermal rearrangements of compounds with similar functionalities, such as (chloromethyl)silanes, have been observed to proceed through intermolecular processes. It is plausible that heating this compound could lead to the elimination of HCl or formaldehyde (B43269), or potentially more complex rearrangements involving the aromatic ring.
Acid-Catalyzed Rearrangements:
The presence of the ether oxygen atom with its lone pairs of electrons makes it a prime target for protonation under acidic conditions. This initial protonation would significantly weaken the C-O bond of the chloromethoxy group, making it a good leaving group (as methanol (B129727) or a derivative). This could initiate a variety of rearrangements.
One plausible mechanism involves the formation of a benzylic carbocation. Protonation of the ether oxygen, followed by the loss of formaldehyde and a chloride ion, could lead to the formation of a secondary carbocation at the benzylic position of the ethyl chain. This carbocation could then undergo rearrangement or react with available nucleophiles.
Another possibility is an acid-catalyzed hydrolysis of the chloromethoxy ether. In the presence of water and an acid catalyst, the chloromethoxy group would likely hydrolyze to form an alcohol, formaldehyde, and hydrochloric acid. The stability of chloromethyl ethers is known to be low in the presence of moisture and acid.
| Condition | Potential Reactants/Catalysts | Plausible Products | Reaction Type |
| Thermal | Heat | Alkenylbenzene derivatives, HCl, Formaldehyde | Elimination, Decomposition |
| Acid-Catalyzed | Strong acids (e.g., H₂SO₄, HCl) | Rearranged isomers, Alcohols, Formaldehyde | Rearrangement, Hydrolysis |
Photochemical Transformations and Radical Reactions
The photochemistry and radical reactions of this compound are expected to be dominated by the reactivity of the benzylic C-H bonds of the ethyl group. The benzylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzyl radical.
Photochemical Transformations:
Upon exposure to ultraviolet (UV) light, the molecule could be excited to a higher energy state. This can lead to the homolytic cleavage of the weakest bonds. The C-Cl bond of the chloromethoxy group or the C-Cl bond on the aromatic ring could cleave, although the benzylic C-H bond is a more likely site for reaction initiation via hydrogen abstraction by photochemically generated radicals. The rate constant for the vapor-phase reaction of similar compounds, such as chloromethyl ethyl ether, with photochemically produced hydroxyl radicals is known, suggesting that such atmospheric transformations are possible.
Radical Reactions:
The benzylic hydrogens on the ethyl chain are the most likely sites for radical abstraction. In the presence of a radical initiator (e.g., peroxides) or under photochemical conditions, a hydrogen atom can be abstracted to form a resonance-stabilized benzylic radical. youtube.commasterorganicchemistry.com This radical can then participate in a variety of reactions.
For example, in the presence of a halogen source like N-bromosuccinimide (NBS), selective bromination at the benzylic position would be expected. masterorganicchemistry.com Similarly, oxidation at the benzylic position can occur in the presence of suitable oxidizing agents and radical initiators, potentially leading to the formation of a ketone or carboxylic acid at the benzylic carbon. masterorganicchemistry.comnih.gov The reaction would likely proceed through a benzylic peroxyl radical intermediate if molecular oxygen is present. nih.gov
| Reaction Type | Initiator/Reagent | Key Intermediate | Expected Product |
| Photochemical Degradation | UV light, Hydroxyl radicals | Benzylic radical | Oxidized and fragmented products |
| Radical Halogenation | Radical initiator (e.g., AIBN), NBS | Resonance-stabilized benzylic radical | Benzylic bromide derivative |
| Radical Oxidation | Radical initiator, O₂ | Benzylic peroxyl radical | Benzylic ketone or carboxylic acid |
Acid-Base Chemistry and Complex Formation
The acid-base properties of this compound are relatively weak, but the molecule possesses sites that can act as a weak Lewis base.
Acid-Base Chemistry:
The ether oxygen atom in the chloromethoxy group has two lone pairs of electrons and can therefore act as a Lewis base, accepting a proton from a strong acid. However, the electron-withdrawing effect of the adjacent chlorine atom would reduce the basicity of this oxygen compared to a simple dialkyl ether. The chlorine atoms on the aromatic ring and the side chain also possess lone pairs but are generally very weak bases. The molecule as a whole is not expected to exhibit any significant Brønsted-Lowry acidity or basicity in aqueous media.
Complex Formation:
The Lewis basicity of the ether oxygen allows for the formation of complexes with Lewis acids. For example, it could coordinate with metal ions or other electron-deficient species. This interaction would be similar to the complexation of other ethers with Lewis acids like boron trifluoride (BF₃) or aluminum chloride (AlCl₃). The formation of such a complex would activate the chloromethoxy group, making it more susceptible to nucleophilic attack or rearrangement.
In-depth Spectroscopic and Analytical Characterization of this compound
It is not possible to provide a detailed article on the advanced spectroscopic and analytical characterization of "this compound" as there is no available scientific literature or spectroscopic data for this specific chemical compound.
Extensive searches of chemical databases and scientific literature have revealed no experimental or computational data for "this compound." This indicates that the compound is likely not a commonly synthesized or studied substance, and therefore, its spectroscopic properties have not been characterized and reported in the public domain.
The provided outline requires a detailed analysis of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR, Raman) data, including advanced 2D NMR techniques, quantitative NMR, variable temperature NMR studies, and correlation with computational predictions. Fulfilling these requirements is contingent on the availability of such specific data.
For a comprehensive analysis as requested, it would be necessary to first synthesize the compound and then perform the relevant spectroscopic experiments. The resulting data would then allow for a thorough discussion of its structural elucidation and the characteristic vibrational modes of its functional groups. Without this foundational data, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy.
Information is available for structurally related but distinct compounds such as:
1-Chloro-2-ethylbenzene (B1361349)
1-Chloro-2-ethoxybenzene
1-Chloro-2-(2-chloroethyl)benzene
Chloromethyl ethyl ether
However, the spectroscopic data for these analogues cannot be reliably extrapolated to predict the precise spectral characteristics of "this compound" due to the unique electronic and steric environment of the target molecule.
Therefore, until "this compound" is synthesized and its spectroscopic properties are formally documented, a scientifically rigorous article as outlined in the prompt cannot be produced.
Advanced Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the elemental composition of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₀H₁₂Cl₂O. HRMS would be used to distinguish its exact mass from other potential compounds that might have the same nominal mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 9:6:1, providing further confirmation of the molecular formula.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₀H₁₂Cl₂O | C₁₀H₁₂³⁵Cl₂O | 218.0265 |
| C₁₀H₁₂Cl₂O | C₁₀H₁₂³⁵Cl³⁷ClO | 220.0236 |
| C₁₀H₁₂Cl₂O | C₁₀H₁₂³⁷Cl₂O | 222.0206 |
Note: This table represents theoretical values, not experimental results.
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. In an MS/MS experiment, a specific precursor ion (for instance, the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the compound's structure.
For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the chloromethoxy group. The bonds between the ethyl side chain and the benzene (B151609) ring are also susceptible to cleavage. Analyzing these fragments would allow for the unambiguous confirmation of the proposed structure.
Table 2: Plausible Key Fragmentation Ions in the Tandem Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Possible Ion Fragment | Structural Significance |
|---|---|---|
| [M-CH₂Cl]⁺ | C₉H₁₀ClO⁺ | Loss of the chloromethyl group from the ether moiety. |
| [M-CH₂OCl]⁺ | C₉H₁₀Cl⁺ | Cleavage of the C-O bond, losing the chloromethoxy group. |
| [C₈H₈Cl]⁺ | C₈H₈Cl⁺ | Cleavage of the bond between the two carbons of the ethyl side chain. |
| [C₇H₆Cl]⁺ | C₇H₆Cl⁺ | Formation of a chlorotropylium ion, a common fragment for substituted benzenes. |
Note: This table contains theoretically predicted fragmentation patterns. Actual experimental results may vary.
X-ray Crystallography for Solid-State Structure Determination
Analysis of the crystal structure would reveal how individual molecules pack together in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. For a molecule like this compound, one could anticipate several types of interactions influencing the solid-state architecture. These might include:
C-H···π interactions: Where a hydrogen atom from an ethyl or chloromethyl group on one molecule interacts with the electron-rich π-system of the benzene ring of a neighboring molecule.
π–π stacking: The potential for offset stacking interactions between the aromatic rings of adjacent molecules.
Halogen bonding: Interactions involving the chlorine atoms.
van der Waals forces: General attractive forces between molecules.
A study on the structurally related compound 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene highlighted the importance of C—H···π(benzene) and Cl···Cl contacts in defining its three-dimensional structure. nist.gov
Chromatographic Methods for Purity and Separation
Chromatography is essential for the separation of this compound from any impurities, starting materials, or byproducts and for the determination of its purity. Given its structure, both gas and liquid chromatography would be suitable techniques.
Gas Chromatography (GC): Due to its likely volatility, GC would be an excellent method for purity analysis. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it could separate the target compound from closely related impurities. The choice of a capillary column with an appropriate stationary phase (e.g., a non-polar or medium-polarity phase like polydimethylsiloxane) would be critical for achieving good resolution. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for separation and purity assessment, particularly if the compound has limited thermal stability. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective. Detection could be achieved using a UV detector, as the benzene ring would absorb UV light. A similar approach has been used for the separation of related complex compounds.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene |
| Acetonitrile |
| Methanol |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
No published data or standardized methods for the analysis of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) were identified.
Chiral Chromatography for Enantiomeric Separation
There is no available information or published research on the enantiomeric separation of this compound through chiral chromatography.
Applications of 1 Chloro 2 2 Chloromethoxy Ethyl Benzene in Advanced Organic Synthesis Research
As a Precursor for Novel Heterocyclic Compounds
No documented instances have been found in the scientific literature of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene being utilized as a precursor for the synthesis of novel heterocyclic compounds. The reactivity of the chloromethoxy and chloroethyl functionalities could theoretically allow for intramolecular or intermolecular cyclization reactions to form heterocyclic rings. However, no specific examples or methodologies have been reported.
Role in the Synthesis of Functionalized Polymers and Materials
There is no available research detailing the role of This compound in the synthesis of functionalized polymers or materials. While compounds containing reactive chlorine atoms can sometimes be used as initiators or monomers in polymerization reactions, no such applications have been described for this specific molecule.
Building Block for Ligands in Organometallic Chemistry
No research has been published that describes the use of This compound as a building block for the synthesis of ligands for organometallic chemistry. The synthesis of ligands typically requires specific functional groups capable of coordinating to metal centers, and while this compound possesses potential reactive sites, its application in ligand synthesis has not been documented.
Design and Synthesis of Structurally Related Analogues for Specific Research Purposes
There is no information available regarding the design and synthesis of structurally related analogues of This compound for any specific research purposes. While the synthesis of various substituted benzene (B151609) derivatives is a common practice in medicinal and materials chemistry, no studies have focused on analogues of this particular compound.
Environmental Transformation and Degradation Pathways in Academic Contexts
Hydrolytic Stability Studies in Controlled Environments
The hydrolytic stability of a chemical compound is a critical factor in determining its persistence in aqueous environments. For 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene, the key structural feature influencing its hydrolytic stability is the α-chloroalkyl ether moiety, specifically the chloromethoxy group. α-Chloroalkyl ethers are known to be highly reactive towards water.
Studies on analogous compounds such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME) have demonstrated their rapid hydrolysis in aqueous media. canada.cainchem.org For instance, at 20°C, the half-life of BCME in water is reported to be as short as 38 seconds, while that of CMME is less than one second. canada.ca This high reactivity is attributed to the facile nucleophilic substitution of the chlorine atom by water, a reaction that is characteristic of α-chloroalkyl ethers. The hydrolysis of BCME yields formaldehyde (B43269) and hydrogen chloride, while CMME hydrolyzes to form methanol (B129727), formaldehyde, and hydrogen chloride. canada.ca
Given the presence of the same functional group in this compound, it is anticipated to undergo rapid hydrolysis under controlled environmental conditions. The primary hydrolysis products would likely be formaldehyde, hydrochloric acid, and 2-(2-chlorophenyl)ethanol (B108356). The extreme instability of the α-chloroalkyl ether group in water suggests that this compound would not persist in aquatic environments for extended periods.
Table 1: Hydrolytic Half-Lives of Analogous α-Chloroalkyl Ethers
| Compound | Temperature (°C) | Half-Life in Water | Reference |
|---|---|---|---|
| Bis(chloromethyl) ether (BCME) | 20 | 38 seconds | canada.ca |
| Chloromethyl methyl ether (CMME) | 20 | < 1 second | canada.ca |
Photochemical Degradation Mechanisms
Photochemical degradation, involving the absorption of light and subsequent chemical transformation, is another significant pathway for the removal of organic compounds from the environment, particularly in the atmosphere and surface waters. For this compound, both direct photolysis (degradation by direct absorption of solar radiation) and indirect photo-oxidation (degradation initiated by photochemically generated reactive species like hydroxyl radicals) are plausible mechanisms.
While specific photochemical data for this compound are not available, studies on related chloroalkyl ethers and chlorinated aromatic compounds provide insights. The atmospheric degradation of many volatile organic compounds is dominated by reactions with hydroxyl (OH) radicals. For instance, the atmospheric half-lives of BCME and CMME, when photo-oxidation is considered, are estimated to be less than 2.9 and 3.9 days, respectively. canada.ca
The benzene (B151609) ring in this compound is also susceptible to photochemical degradation. The presence of chlorine atoms on the aromatic ring can influence the rate and products of photochemical reactions. In aquatic systems, dissolved organic matter can play a significant role in the photochemical degradation of organic pollutants by acting as a photosensitizer. nih.gov
Interaction with Model Environmental Systems (e.g., soil components, aquatic matrices)
The interaction of this compound with components of soil and aquatic systems will influence its transport and fate. The high reactivity of the chloromethoxy group towards water suggests that in moist soil environments, rapid hydrolysis would occur. canada.ca This rapid degradation would likely preclude significant leaching of the parent compound into groundwater.
The products of hydrolysis, including formaldehyde and 2-(2-chlorophenyl)ethanol, will have their own environmental fates. Formaldehyde is readily biodegradable, while the fate of 2-(2-chlorophenyl)ethanol would be influenced by its sorption to soil organic matter and its susceptibility to microbial degradation.
In aquatic matrices, the rapid hydrolysis of this compound means that the primary environmental exposure would be to its hydrolysis products. canada.cainchem.org Due to its expected rapid breakdown, bioaccumulation of the parent compound in aquatic organisms is highly unlikely. canada.ca
Table 2: Summary of Expected Environmental Fate of this compound
| Environmental Process | Expected Significance | Primary Transformation Products | Rationale/Analogous Compounds |
|---|---|---|---|
| Hydrolysis | High | Formaldehyde, Hydrochloric acid, 2-(2-chlorophenyl)ethanol | Rapid hydrolysis of BCME and CMME canada.cainchem.org |
| Photochemical Degradation | Moderate | Oxidized and fragmented products | Atmospheric degradation of BCME and CMME canada.ca |
| Abiotic Reductive Dechlorination | Low | - | Hydrolysis is the dominant pathway canada.canih.gov |
| Interaction with Soil | Low persistence of parent compound | Hydrolysis products | Rapid hydrolysis in aqueous environments canada.ca |
| Bioaccumulation | Unlikely | - | Rapid degradation of the parent compound canada.ca |
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Methodologies
The synthesis of 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene likely involves multiple steps, potentially utilizing hazardous reagents and generating significant waste. A primary focus of future research should be the development of environmentally benign synthetic routes. This could involve:
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, minimizing byproduct formation.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.
Green Solvents: Replacing traditional volatile organic compounds with safer alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Exploring photochemical or microwave-assisted reactions to reduce energy consumption compared to conventional heating methods.
A key challenge will be to develop a convergent synthesis that builds the molecule efficiently, possibly through a one-pot or tandem reaction sequence.
Catalyst Development for Selective Transformations
The presence of multiple reactive sites in this compound—the aromatic C-Cl bond, the aliphatic C-Cl bond, and the C-O bond of the ether—makes selective transformations a significant challenge. Future research should focus on the design and application of catalysts that can target a specific site with high precision.
Chemoselective Catalysis: Developing catalysts that can differentiate between the two distinct C-Cl bonds is crucial. For instance, transition metal catalysts could be tailored to selectively activate either the aryl or the alkyl chloride for cross-coupling reactions.
Regioselective Reactions: For reactions involving the aromatic ring, catalysts that can direct functionalization to specific positions (ortho, meta, para to the existing substituents) would be highly valuable.
Stereoselective Synthesis: If chiral variants of the molecule are synthesized, developing catalysts for stereoselective transformations would be a critical next step, particularly for applications in pharmaceuticals and materials science.
The exploration of photocatalysis and electrocatalysis could also offer novel ways to achieve selective transformations under mild conditions.
Exploration of Novel Reaction Pathways and Reactivity
The unique combination of functional groups in this compound opens the door to exploring unprecedented reaction pathways.
Intramolecular Reactions: The proximity of the chloromethoxy group and the aromatic ring could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic scaffolds. The nature of the linker and the reaction conditions would be critical in determining the outcome of such transformations.
Dual-Functionalization: Investigating reactions that simultaneously modify both the aromatic and aliphatic portions of the molecule could lead to the rapid construction of complex molecular architectures.
Reactivity under Unconventional Conditions: Studying the behavior of the molecule under high pressure, in flow reactors, or using mechanochemical methods could reveal new reactivity patterns that are not observable under standard laboratory conditions.
Understanding the fundamental reactivity of this compound will be essential for its application as a building block in organic synthesis.
Advanced Computational Modeling for Complex Interactions
Computational chemistry can provide invaluable insights into the structure, properties, and reactivity of this compound, guiding experimental efforts and accelerating discovery.
Conformational Analysis: Predicting the stable conformations of the molecule is crucial for understanding its reactivity and interactions with other molecules.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, calculate activation energies, and predict product distributions. This can help in optimizing reaction conditions and in the rational design of catalysts.
Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of the molecule and its reaction products.
A synergistic approach combining computational modeling and experimental work will be key to unlocking the full potential of this compound.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are highly efficient for building molecular complexity. Designing MCRs that incorporate this compound as a key building block would be a significant advance.
Passerini and Ugi Reactions: Investigating the participation of the chloromethoxy group or derivatives in classic MCRs could lead to the synthesis of novel, highly functionalized molecules.
Radical-Mediated MCRs: The C-Cl bonds could serve as precursors for radical generation, enabling participation in radical-based MCRs.
Transition-Metal Catalyzed MCRs: Developing new MCRs where a transition metal catalyst activates one or more of the functional groups in this compound would be a fertile area for research.
The successful integration of this compound into MCRs would significantly enhance its value as a versatile tool for organic synthesis.
Q & A
Basic Research Questions
Q. How can researchers design an effective synthetic route for 1-Chloro-2-[2-(chloromethoxy)ethyl]benzene?
- Methodology :
- Stepwise synthesis : Begin with a benzene derivative (e.g., 2-ethylphenol) and introduce substituents sequentially. For example, chlorination at the 1-position followed by functionalization of the ethyl chain with chloromethoxy groups.
- Reagent selection : Use halogenating agents (e.g., Cl2/FeCl3 for aromatic chlorination) and coupling catalysts (e.g., Pd-based catalysts for ether formation).
- Condition optimization : Control temperature (e.g., 0–5°C for chlorination to avoid over-substitution) and solvent polarity (e.g., DMF for polar intermediates) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key methods :
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., splitting patterns for chloromethoxy protons).
- GC-MS : Validate purity and molecular ion peaks (e.g., m/z 218.6 for C9H10Cl2O).
- FT-IR : Identify functional groups (e.g., C-Cl stretch at ~550 cm<sup>-1</sup>, C-O-C stretch at ~1100 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in derivatives of this compound?
- Approach :
- DFT calculations : Model the aromatic ring’s electron density to predict preferred sites for substitution (e.g., meta/para positions influenced by electron-withdrawing Cl groups).
- Hammett constants : Quantify substituent effects on reaction rates (e.g., σpara for Cl = +0.23).
- Software tools : Utilize Gaussian or ORCA for energy minimization and transition-state analysis .
Q. How to resolve contradictions in reported antimicrobial activity data for this compound?
- Experimental design :
- Standardized assays : Use CLSI/MIC protocols against S. aureus and E. coli to ensure reproducibility.
- Control variables : Adjust solvent (e.g., DMSO concentration ≤1%) and inoculum size (1–5 × 10<sup>5</sup> CFU/mL).
- Mechanistic studies : Test membrane disruption via fluorescence probes (e.g., propidium iodide) to correlate bioactivity with structural features .
Q. What strategies optimize reaction yields when synthesizing fluorinated analogs of this compound?
- Key considerations :
- Fluorinating agents : Compare Selectfluor vs. DAST for introducing fluorine at the ethyl chain.
- Solvent effects : Use aprotic solvents (e.g., THF) to minimize side reactions.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate isomers .
Research Applications
- Organic Synthesis : Intermediate for pharmaceuticals (e.g., anti-inflammatory agents) via Suzuki-Miyaura cross-coupling .
- Material Science : Building block for liquid crystals or polymers due to its rigid aromatic core .
- Toxicology : Model compound for studying metabolic pathways of chlorinated aromatics (e.g., CYP450-mediated oxidation) .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
